molecular formula C17H17N3O4S B2678949 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946357-71-7

2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Katalognummer: B2678949
CAS-Nummer: 946357-71-7
Molekulargewicht: 359.4
InChI-Schlüssel: KVPAYVDMXNFTAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of the Thiazolo[3,2-a]Pyrimidine Scaffold

The thiazolo[3,2-a]pyrimidine framework first gained attention in the late 20th century as researchers explored fused heterocycles for their bioisosteric potential. Early work focused on synthesizing analogs of purines and pyrimidines, leveraging their natural role in nucleic acid metabolism. A pivotal advancement came with the development of cyclization techniques using polyphosphoric acid, enabling efficient intramolecular ring closure of dihydropyrimidine precursors. For instance, Hussein et al. (2013) demonstrated that heating 2-phenacylthio-dihydropyrimidine hydrobromides with polyphosphoric acid yielded thiazolo[3,2-a]pyrimidines in high yields, establishing a reproducible synthetic route.

By the 2010s, structural modifications at the C2, C5, and C6 positions of the scaffold became a focal point. Researchers introduced arylidene, halogenated phenyl, and methoxybenzylidene groups to enhance biological activity. For example, a 2020 study synthesized thiazolopyrimidine derivatives with purine-like structures, revealing potent antitumor activity against 60 cancer cell lines. Compound 35 from this series exhibited GI~50~, TGI, and LC~50~ values of 1.07, 6.61, and 34.7 μM, respectively, outperforming doxorubicin in DNA-binding assays. Subsequent work in 2023 incorporated 2-hydroxy-3-methoxybenzylidene substituents, yielding derivatives with selective cytotoxicity against cervical adenocarcinoma (M-HeLa) and low hepatotoxicity. These innovations underscore the scaffold’s adaptability in targeting diverse pathologies.

Pharmacological Significance of Fused Heterocyclic Systems

Fused heterocycles like thiazolo[3,2-a]pyrimidines offer unique pharmacokinetic and pharmacodynamic advantages. Their planar structures facilitate intercalation into DNA, while the sulfur and nitrogen atoms enable hydrogen bonding and hydrophobic interactions with biological targets. This dual capability underpins their broad therapeutic applications:

  • Antitumor Activity : Thiazolopyrimidines disrupt DNA replication by binding to the minor groove, as evidenced by molecular docking studies. For instance, compound 27 from a 2020 study showed a DNA-binding affinity of 28.38 ± 1.1, comparable to doxorubicin.
  • Antimicrobial Effects : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit moderate antibacterial and antifungal activity. A 2013 study reported minimum inhibitory concentrations (MICs) of 32–64 μg/mL against Staphylococcus aureus and Candida albicans.
  • Anti-Inflammatory and Analgesic Properties : Substituents like methyl and methoxy groups enhance cyclooxygenase (COX) inhibition. Compounds 2e and 2v reduced inflammation in rodent models by 58–62% at 5 hours post-administration, rivaling indomethacin.

These findings highlight the scaffold’s capacity to address multifactorial diseases through targeted structural optimization.

Position of 2-(3,4-Dimethoxyphenyl)-N-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-6-yl)Acetamide in Contemporary Research

The specific derivative 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide occupies a unique niche due to its substituted acetamide moiety and dimethoxy-phenyl group. While direct studies on this compound are limited, analogous structures provide critical insights:

  • Structural Analogues : Derivatives with 3,4-dimethoxybenzylidene groups (e.g., compound 2 in a 2023 study) demonstrated selective cytotoxicity against M-HeLa cells (IC~50~ = 8.2 μM) via DNA intercalation and topoisomerase inhibition. The acetamide group may further enhance solubility and target affinity.
  • Mechanistic Hypotheses : Molecular docking of similar compounds reveals hydrogen bonding with DNA bases (e.g., dG-dC pairs) and interactions with kinase domains. The 3,4-dimethoxyphenyl group likely augments π-stacking with aromatic amino acid residues in enzyme active sites.
  • Synthetic Pathways : This derivative could be synthesized via condensation of 7-methyl-5-oxo-thiazolopyrimidine with 3,4-dimethoxyphenylacetyl chloride, followed by N-acylation—a method validated for related acetamides.

Current research priorities include optimizing substituent patterns to balance potency and metabolic stability. For example, halogenated variants (e.g., bromo at C5) improve cytotoxicity but may increase hepatotoxicity, necessitating careful structure-activity relationship (SAR) analyses.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-15(16(22)20-6-7-25-17(20)18-10)19-14(21)9-11-4-5-12(23-2)13(8-11)24-3/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPAYVDMXNFTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 305.35 g/mol

The compound features a thiazolo-pyrimidine core linked to a dimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as kinases and phosphatases.
  • Disruption of Cell Cycle : It has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

Research indicates that the compound demonstrates notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

Table 1 summarizes the IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (μM)Reference
MCF-715
A54910
HT-2912

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies report the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Table 2 displays the antimicrobial activity profile:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyrimidine rings significantly influence the biological activity of the compound. Key findings include:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and improves cellular uptake.
  • Thiazole Ring Variations : Alterations in substituents on the thiazole ring affect the binding affinity to target enzymes involved in cancer progression.

Case Studies

  • In Vivo Efficacy in Tumor Models : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
  • Synergistic Effects with Other Antimicrobials : Research has shown that when combined with standard antibiotics like Ciprofloxacin, this compound enhances antimicrobial efficacy against resistant strains of bacteria.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has demonstrated anticancer activity in several studies. It induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of key proteins involved in cell survival and apoptosis pathways, including the upregulation of p53 and downregulation of Bcl-2.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Antidiabetic Activity

Emerging research points to the potential of this compound in managing diabetes. It may enhance insulin sensitivity and regulate glucose metabolism through various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 15.62 µg/mL. This finding highlights its potential as a broad-spectrum antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced significant cytotoxicity in HepG2 liver cancer cells, with IC50 values indicating effectiveness at low concentrations. The study revealed that the compound's action involved apoptosis induction mediated by p53 pathway activation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(2,4-Dimethoxyphenyl)-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Differences :
    • Substituents: 2,4-Dimethoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
    • Functional Group: Carboxylate ester at position 6 (vs. acetamide).
  • The carboxylate group increases hydrophilicity, which may reduce cell membrane permeability relative to the acetamide .

5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide

  • Structural Differences: Substituents: 4-Methoxyphenyl (mono-methoxy vs. di-methoxy). Functional Group: Carboxamide linked to phenyl (vs. 3,4-dimethoxyphenyl acetamide).
  • The phenyl carboxamide introduces rigidity, possibly affecting conformational flexibility during target binding .

Ethyl 5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-7-Methyl-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Differences :
    • Substituents: 2,4,6-Trimethoxybenzylidene at position 2 (absent in the target compound).
    • Saturation: 2,3-Dihydro core (vs. fully unsaturated 5H-thiazolo[3,2-a]pyrimidine).
  • The dihydro structure may reduce aromatic conjugation, altering electronic properties .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structural Differences :
    • Core: Benzamide (vs. thiazolopyrimidine).
    • Substituents: Ethyl spacer between phenyl and acetamide (vs. direct attachment).
  • Lack of the thiazolopyrimidine core eliminates heterocyclic interactions critical for kinase inhibition .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step process involving cyclocondensation and substitution reactions. For example, derivatives of thiazolo[3,2-a]pyrimidine can be prepared by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with substituted benzaldehydes in a mixture of glacial acetic acid and acetic anhydride (1:1) for 8–10 hours. Sodium acetate acts as a catalyst, and recrystallization from ethyl acetate/ethanol yields pure crystals (78% yield) . Optimization involves adjusting solvent ratios (e.g., ethyl acetate:ethanol 3:2), temperature (427–428 K), and stoichiometry of substituents (e.g., methoxy or halogen groups) to improve yield and purity. Post-synthesis characterization via NMR, HPLC, and X-ray diffraction is critical .

Q. What structural features govern the compound’s conformation, and how do they influence biological activity?

Methodological Answer: X-ray crystallography reveals that the thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation due to puckering at the C5 atom (deviation: 0.224 Å from the mean plane). Dihedral angles between the thiazolo-pyrimidine ring and aromatic substituents (e.g., 80.94° for a benzene ring) significantly affect intermolecular interactions like C–H···O hydrogen bonding, which stabilize the crystal lattice . Substituents at the 3,4-dimethoxyphenyl group enhance π-π stacking and hydrophobic interactions, potentially modulating receptor binding in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Perform orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under standardized protocols.
  • Verify compound purity (>95%) using HPLC and mass spectrometry .
  • Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methoxy with halogen groups) to isolate contributions to specific activities .

Q. What computational strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict electronic properties (HOMO-LUMO gaps) and reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites). Reaction path search algorithms, combined with machine learning, identify optimal substituents and reaction conditions. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error experimentation by 60% .

Q. How can structure-activity relationships (SAR) be systematically explored for anticancer applications?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to enhance DNA intercalation .
  • Side Chain Optimization: Replace the acetamide group with sulfonamide or phosphonate moieties to improve solubility and bioavailability .
  • In Silico Screening: Use docking studies to prioritize derivatives with high affinity for kinases (e.g., EGFR) or apoptosis regulators .

Q. What analytical techniques are recommended for comparing solid-state vs. solution-phase structural dynamics?

Methodological Answer:

  • Solid-State: Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs .
  • Solution-Phase: NMR (e.g., NOESY) detects conformational flexibility, while DFT-based calculations model solvent effects .
  • Thermal Analysis: DSC/TGA evaluates stability differences between polymorphs .

Q. How can researchers leverage heterocyclic synthons to generate structurally diverse analogs?

Methodological Answer: The thiazolo[3,2-a]pyrimidine core serves as a versatile scaffold. Key synthons include:

  • Ethyl carboxylate intermediates for amide coupling reactions .
  • Benzylidene derivatives for introducing aromatic substituents via Knoevenagel condensation .
  • Thioether linkages for incorporating sulfur-containing groups (e.g., propylthio) to enhance metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.